![molecular formula C22H16F2N4O2 B4319269 2-FLUOROBENZYL 4-[5-(2-FLUOROBENZYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE](/img/structure/B4319269.png)
2-FLUOROBENZYL 4-[5-(2-FLUOROBENZYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE
Descripción general
Descripción
This compound is a tetrazole derivative that exhibits unique properties, making it a promising candidate for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUOROBENZYL 4-[5-(2-FLUOROBENZYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-FLUOROBENZYL 4-[5-(2-FLUOROBENZYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: Conversion of 2-fluorobenzyl alcohol to 2-fluorobenzaldehyde using graphite oxide under ultrasonic irradiation.
Substitution: Involvement in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Graphite oxide, ultrasonic irradiation.
Substitution: Boron reagents, palladium catalyst.
Major Products
Oxidation: 2-fluorobenzaldehyde.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Medicine: Potential candidate for drug discovery and development due to its unique properties.
Chemistry: Used in synthetic organic chemistry for the preparation of complex molecules.
Biology: Studied for its biochemical and physiological effects, including anti-inflammatory and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 2-FLUOROBENZYL 4-[5-(2-FLUOROBENZYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE is not fully understood. it is believed to act as an inhibitor of specific enzymes and proteins involved in the development and progression of various diseases. This compound has shown a high affinity for certain receptors and enzymes, making it a promising candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-FLUOROBENZYL 4-[5-(2-FLUOROBENZYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOATE stands out due to its unique tetrazole structure, which imparts distinct biochemical and physiological properties.
This compound’s versatility and potential make it a valuable subject of study in various scientific fields
Propiedades
IUPAC Name |
(2-fluorophenyl)methyl 4-[5-[(2-fluorophenyl)methyl]tetrazol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2/c23-19-7-3-1-5-16(19)13-21-25-26-27-28(21)18-11-9-15(10-12-18)22(29)30-14-17-6-2-4-8-20(17)24/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUJJEIBKUTYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=NN2C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(TRIFLUOROMETHYL)BENZYL 4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE](/img/structure/B4319191.png)
![6,8,9-TRIFLUORO-7-PIPERIDINODIBENZO[B,F][1,4]OXAZEPINE](/img/structure/B4319195.png)
![1-AMINO-3-METHOXY-9-OXO-10-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE](/img/structure/B4319196.png)

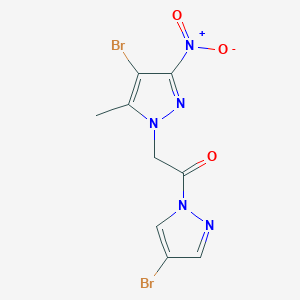
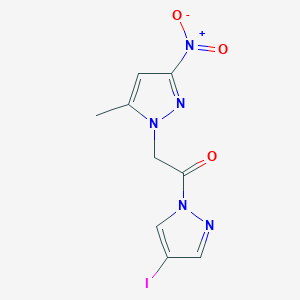
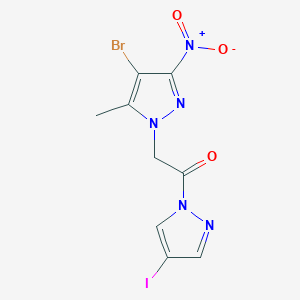
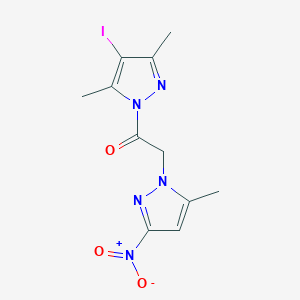
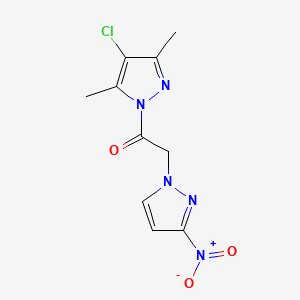
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4319232.png)
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4319245.png)
![5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE](/img/structure/B4319252.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4319253.png)
![N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE](/img/structure/B4319261.png)
